molecular formula C11H17N3 B1645060 6-(3-Methylpiperidin-1-yl)pyridin-3-amine CAS No. 777011-36-6

6-(3-Methylpiperidin-1-yl)pyridin-3-amine

Cat. No.: B1645060
CAS No.: 777011-36-6
M. Wt: 191.27 g/mol
InChI Key: LRGWVZOXEDFUGF-UHFFFAOYSA-N
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Description

6-(3-Methylpiperidin-1-yl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 3-methylpiperidin-1-yl group at the 6-position and an amine group at the 3-position

Properties

IUPAC Name

6-(3-methylpiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-3-2-6-14(8-9)11-5-4-10(12)7-13-11/h4-5,7,9H,2-3,6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGWVZOXEDFUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylpiperidin-1-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and involves the coupling of a boronic acid derivative with a halogenated pyridine precursor. For instance, 5-bromo-2-methylpyridin-3-amine can be coupled with 3-methylpiperidine under appropriate conditions to yield the desired product .

Industrial Production Methods

Industrial production of 6-(3-Methylpiperidin-1-yl)pyridin-3-amine may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The choice of reagents, solvents, and reaction conditions is critical to achieving efficient and cost-effective synthesis on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylpiperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

6-(3-Methylpiperidin-1-yl)pyridin-3-amine is being investigated for its potential as a pharmaceutical intermediate. Its structure suggests possible activity as an enzyme inhibitor, particularly in the context of kinase inhibition. Kinases are critical for various cellular processes, and compounds that modulate their activity can be valuable in treating diseases such as cancer.

2. Biological Activity

The compound has shown promising results in several biological assays:

  • Antimicrobial Properties : Studies indicate that it exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Research has demonstrated that this compound can induce cytotoxicity in cancer cell lines, suggesting its potential role in cancer therapy. Mechanistically, it may induce apoptosis in targeted cells.

Detailed Data Table of Biological Activities

Activity Type Target Pathway/Mechanism Research Findings
AntimicrobialBacterial growth inhibitionEffective against E. coli and Staphylococcus aureus
AnticancerApoptosis inductionInduces cytotoxicity in FaDu hypopharyngeal tumor cells
Kinase InhibitionModulation of kinase activityPotential inhibitor of protein kinases involved in oncogenesis

Case Study 1: CARM1 Inhibitors

In a study focusing on CARM1 (Coactivator-associated arginine methyltransferase 1), 6-(3-Methylpiperidin-1-yl)pyridin-3-amine derivatives were evaluated for their ability to inhibit this enzyme, which is implicated in various cancers. The results indicated that modifications to the piperidine moiety could enhance binding affinity and specificity towards CARM1.

Case Study 2: Antimicrobial Evaluation

A series of derivatives based on 6-(3-Methylpiperidin-1-yl)pyridin-3-amine were synthesized and screened for antimicrobial activity against common bacterial strains. The findings revealed significant inhibition rates, particularly against Gram-positive bacteria, suggesting further exploration for therapeutic applications in infectious diseases.

Industrial Applications

Beyond its medicinal applications, this compound is utilized in the synthesis of complex organic molecules. It serves as a building block in developing new materials and catalysts for chemical processes. Its versatility allows chemists to introduce various functional groups through substitution reactions, expanding its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 6-(3-Methylpiperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-(3-Methylpiperidin-1-yl)pyridin-3,4,5-d3-2-amine: A deuterated analog with similar chemical properties.

    5-Bromo-2-methylpyridin-3-amine: A precursor used in the synthesis of 6-(3-Methylpiperidin-1-yl)pyridin-3-amine.

    N-(5-Bromo-2-methylpyridin-3-yl)acetamide: Another related compound used in synthetic routes.

Uniqueness

6-(3-Methylpiperidin-1-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a 3-methylpiperidin-1-yl group makes it a versatile intermediate for various synthetic applications and potential therapeutic uses.

Biological Activity

6-(3-Methylpiperidin-1-yl)pyridin-3-amine (CAS No. 777011-36-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases and its role in various biochemical pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

6-(3-Methylpiperidin-1-yl)pyridin-3-amine features a pyridine ring substituted with a 3-methylpiperidine moiety. This structural arrangement is crucial for its interaction with biological targets.

Property Value
Molecular FormulaC₁₁H₁₄N₂
Molecular Weight178.24 g/mol
CAS Number777011-36-6
SolubilitySoluble in DMSO

The biological activity of 6-(3-Methylpiperidin-1-yl)pyridin-3-amine primarily involves its interaction with various receptors and enzymes. It has been identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), which plays a significant role in cell signaling pathways related to growth and metabolism .

Targeted Pathways

  • PI3K Pathway :
    • Inhibition of PI3K can lead to reduced cell proliferation and survival, making it a target for cancer therapy.
  • Kinase Inhibition :
    • The compound has shown efficacy in inhibiting other kinases such as Pim kinases, which are involved in oncogenic processes .

Biological Activity

Research indicates that 6-(3-Methylpiperidin-1-yl)pyridin-3-amine exhibits several biological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating the PI3K/Akt signaling pathway .
  • Neuroprotective Effects :
    • Some studies suggest potential neuroprotective properties, possibly through the modulation of neurotransmitter systems influenced by piperidine derivatives .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 6-(3-Methylpiperidin-1-yl)pyridin-3-amine:

Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the effect of the compound on various cancer cell lines. The results indicated:

  • Cell Lines Tested : A375 (melanoma), MDA-MB-231 (breast cancer).
  • IC50 Values :
    • A375: 12 µM
    • MDA-MB-231: 15 µM
      These results suggest significant anticancer potential, warranting further investigation into its mechanisms .

Study 2: Neuroprotective Properties

Research published in Journal of Neurochemistry assessed the neuroprotective effects against amyloid-beta toxicity:

  • Methodology : Primary neuronal cultures treated with amyloid-beta were co-treated with varying concentrations of the compound.
  • Findings : The compound significantly reduced neuronal death and oxidative stress markers compared to control groups, indicating potential for Alzheimer's disease treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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